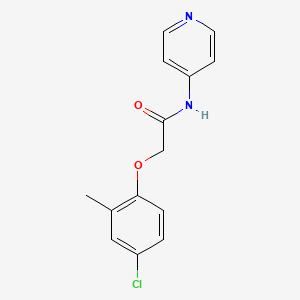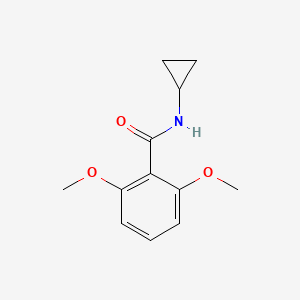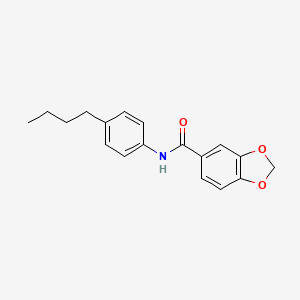
N-(4-bromo-2-fluorophenyl)-2,6-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2,6-dichlorobenzamide, with the chemical formula C13H9BrCl2FNO, is a synthetic compound. Its molecular weight is approximately 294.12 g/mol. The IUPAC Standard InChI for this compound is: InChI=1S/C13H9BrCl2FNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10. It belongs to the class of benzamides and contains both bromine and fluorine substituents on the phenyl ring .
Preparation Methods
Industrial Production Methods: Industrial-scale production methods for this compound are proprietary and may not be publicly disclosed. it is likely that manufacturers employ efficient and scalable synthetic routes to meet commercial demand.
Chemical Reactions Analysis
Reactivity: N-(4-bromo-2-fluorophenyl)-2,6-dichlorobenzamide may undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms make it susceptible to nucleophilic substitution reactions.
Reduction Reactions: Reduction of the carbonyl group (amide functionality) could yield different derivatives.
Oxidation Reactions: Oxidation of the benzamide ring could lead to new functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example:
Bromination: NBS (N-bromosuccinimide) or other brominating agents.
Fluorination: Selective fluorinating agents.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO).
Major Products: The major products formed during these reactions would include various derivatives of this compound, each with distinct properties.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2,6-dichlorobenzamide finds applications in:
Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets.
Materials Science: It could be used in the synthesis of functional materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely involves interactions with specific cellular targets, affecting pathways relevant to its applications.
Comparison with Similar Compounds
While detailed comparisons are scarce, N-(4-bromo-2-fluorophenyl)-2,6-dichlorobenzamide stands out due to its combination of bromine, fluorine, and dichloro substituents. Similar compounds include N-(4-bromophenyl)acetamide (CAS: 103-88-8), which lacks the fluorine atom . More comprehensive comparisons require further investigation.
Properties
Molecular Formula |
C13H7BrCl2FNO |
|---|---|
Molecular Weight |
363.0 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2,6-dichlorobenzamide |
InChI |
InChI=1S/C13H7BrCl2FNO/c14-7-4-5-11(10(17)6-7)18-13(19)12-8(15)2-1-3-9(12)16/h1-6H,(H,18,19) |
InChI Key |
XFHAUSWKGNHGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C=C(C=C2)Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10976426.png)
![3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10976434.png)
![Methyl 2-[(azepan-1-ylcarbonyl)amino]benzoate](/img/structure/B10976435.png)



![6-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10976446.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylpropanamide](/img/structure/B10976464.png)



![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10976501.png)
